3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a dimethylamino group and a thiophene ring substituted with a hydroxy(phenyl)methyl group
Scientific Research Applications
3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the hydroxy(phenyl)methyl group. The final step involves the formation of the benzamide core with the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-N-((5-(methoxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
- 3-(dimethylamino)-N-((5-(chloro(phenyl)methyl)thiophen-2-yl)methyl)benzamide
- 3-(dimethylamino)-N-((5-(methyl(phenyl)methyl)thiophen-2-yl)methyl)benzamide
Uniqueness
3-(dimethylamino)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of the hydroxy(phenyl)methyl group, which can participate in additional hydrogen bonding and increase the compound’s solubility and reactivity compared to its analogs.
Properties
IUPAC Name |
3-(dimethylamino)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-23(2)17-10-6-9-16(13-17)21(25)22-14-18-11-12-19(26-18)20(24)15-7-4-3-5-8-15/h3-13,20,24H,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDZBMABNUFFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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